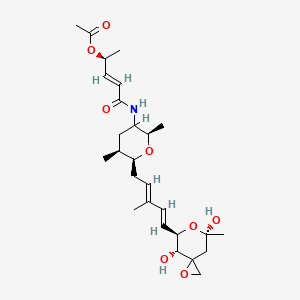
FR901464
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
FR901464は、シュードモナス属細菌No. 2663から単離された天然物です。これは1996年に藤沢薬品工業株式会社によって初めて発見されました。この化合物は、その強力な抗がん活性と、ヒトスプライソソームの特定の構成要素に結合することによるRNAスプライシングの調節能力により、大きな注目を集めています。
準備方法
合成経路と反応条件: FR901464の全合成には、Corey-Bakshi-Shibata還元、Achmatowicz転位、マイケル付加、還元的アミノ化など、いくつかの重要なステップが含まれます。合成は市販のアセチルフランから始まり、Corey-Bakshi-Shibata還元によってキラルな中間体が生成されます。この中間体は次にAchmatowicz転位にかけられ、高度に官能基化されたテトラヒドロピラン環が生成されます。 マイケル付加と還元的アミノ化は、分子をさらに官能基化し、側鎖を構築するために使用されます .
工業的製造方法: this compoundの工業的製造方法は、その合成の複雑さと生物活性の特異性のため、あまり文書化されていません。研究のほとんどは、実験室規模の合成と、構造活性相関を研究するための類似体の開発に焦点を当てています。
化学反応の分析
反応の種類: FR901464は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、構造活性相関を研究し、生物活性が向上した類似体を開発するために、分子を修飾する上で重要です。
一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、Corey-Bakshi-Shibata還元試薬、Achmatowicz転位試薬、マイケル付加試薬などがあります。 反応条件には通常、分子の所望の立体化学と官能基化を確保するために、制御された温度と特定の溶媒が含まれます .
主な生成物: これらの反応から生成される主な生成物は、高度に官能基化されたテトラヒドロピラン環と、this compoundのさまざまな類似体です。これらの生成物は、化合物の生物活性を研究し、新しい治療薬を開発するために使用されます。
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用があります。化学では、複雑な天然物合成を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。生物学では、this compoundはRNAスプライシングとその遺伝子発現における役割を研究するために使用されます。 医学では、複数のヒトがん細胞株に対して強力な抗がん活性を示しており、新しい抗がん療法の開発のための有望な候補となっています . さらに、this compoundは、結合タンパク質を単離し、タンパク質相互作用を研究するためのビオチン化プローブの開発に使用されます .
科学的研究の応用
In Vitro Studies
Numerous studies have demonstrated the potent cytotoxic effects of FR901464 on various cancer cell lines. For example:
- Colorectal Cancer : In vitro tests indicated that this compound exhibited IC50 values ranging from 0.18 to 0.71 ng/ml across different colorectal cancer cell lines, highlighting its efficacy against this type of cancer .
- Other Cancer Types : The compound has also shown significant activity against breast and melanoma cell lines, with IC50 values indicating strong cytotoxicity .
In Vivo Studies
In animal models, this compound has demonstrated substantial antitumor effects:
- Mice bearing P388 lymphoma showed extended survival when treated with this compound, indicating its potential as a therapeutic agent .
- Additionally, it inhibited the growth of human lung adenoma xenografts in mice, further supporting its application in treating solid tumors .
Development of Analogues
The instability of this compound in solution has led to the development of more stable analogues, such as Spliceostatin A and Thailanstatins. These compounds retain similar mechanisms of action while providing enhanced stability and potency:
- Spliceostatin A : This methylated derivative exhibits comparable cytotoxicity to this compound but with improved chemical stability, making it a promising candidate for further development .
- Thailanstatins : Discovered as new analogues from Burkholderia thailandensis, these compounds have shown significant improvements in stability and splicing inhibitory activity compared to this compound .
Clinical Implications
This compound and its analogues are being explored for their potential in clinical applications:
- Targeting Splicing Mutations : Given that many cancers exhibit mutations affecting splicing factors, this compound may offer targeted therapeutic strategies for these patients.
- Combination Therapies : Research is ongoing to evaluate the efficacy of combining this compound with other therapeutic agents to enhance overall treatment outcomes for cancer patients .
Colorectal Cancer Treatment
A notable study assessed the application of this compound in colorectal cancer treatment. The compound's ability to induce apoptosis through splicing modulation was highlighted, demonstrating its potential as an effective therapeutic agent against this prevalent cancer type .
Breast Cancer Research
Another study focused on breast cancer cell lines with specific SF3B1 mutations. The findings indicated that these mutations rendered cells particularly sensitive to this compound, suggesting that patient stratification based on genetic profiling could enhance treatment efficacy .
Data Summary Table
作用機序
FR901464は、ヒトスプライソソームの特定の構成要素、すなわちスプライシング因子3Bサブユニット1とPHDフィンガータンパク質5Aに結合することにより、その効果を発揮します。この結合はスプライソソームの機能を阻害し、pre-mRNAの蓄積とRNAスプライシングの阻害につながります。 この作用機序はユニークであり、新しい抗がん療法の開発に大きな意味を持っています .
類似の化合物との比較
類似の化合物: this compoundに類似した化合物には、プラジエノライド、ハーブキシジエン、タイランスタチンAなどがあります。 これらの化合物もRNAスプライシングを調節し、強力な抗がん活性を示しています .
独自性: this compoundをこれらの類似の化合物から際立たせているのは、スプライシング因子3Bサブユニット1とPHDフィンガータンパク質5Aへの特異的な結合と、高度に官能基化されたテトラヒドロピラン環を含むユニークな構造です。 このユニークな構造と結合特異性は、その強力な抗がん活性に貢献し、科学研究と治療開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds: Similar compounds to FR901464 include pladienolide, herboxidiene, and thailanstatin A. These compounds also modulate RNA splicing and exhibit potent anticancer activity .
Uniqueness: What sets this compound apart from these similar compounds is its specific binding to splicing factor 3B subunit 1 and PHD finger protein 5A, as well as its unique structure that includes a highly functionalized tetrahydropyran ring. This unique structure and binding specificity contribute to its potent anticancer activity and make it a valuable compound for scientific research and therapeutic development .
特性
CAS番号 |
146478-72-0 |
|---|---|
分子式 |
C27H41NO8 |
分子量 |
507.6 g/mol |
IUPAC名 |
[(E,2S)-5-[[(2R,5S,6S)-6-[(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+/t17-,18-,19+,21?,22-,23+,25+,26-,27?/m0/s1 |
InChIキー |
PJKVJJDQXZARCA-AYSBKWRUSA-N |
SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
異性体SMILES |
C[C@H]1CC([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H](C3(C[C@@](O2)(C)O)CO3)O)C)NC(=O)/C=C/[C@H](C)OC(=O)C |
正規SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FR 901464; FR-901464; FR901464; WB 2663B. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















